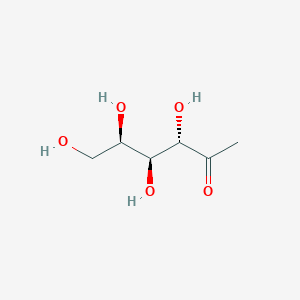![molecular formula C6H10N2O5 B14763943 2-[Acetamido(carboxymethyl)amino]acetic acid](/img/structure/B14763943.png)
2-[Acetamido(carboxymethyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
These compounds are characterized by the presence of an amino group attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) . This compound is notable for its zwitterionic nature, meaning it contains both positive and negative charges within the same molecule, which makes it useful in various biochemical applications .
Méthodes De Préparation
The synthesis of 2-[Acetamido(carboxymethyl)amino]acetic acid typically involves the reaction of glycine with acetic anhydride and formaldehyde. The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the desired product. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to enhance yield and purity .
Analyse Des Réactions Chimiques
2-[Acetamido(carboxymethyl)amino]acetic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various carboxylic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-[Acetamido(carboxymethyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a buffer in various chemical reactions due to its ability to maintain a stable pH.
Biology: The compound is employed in biochemical studies, particularly in enzyme assays and protein purification processes.
Medicine: It is investigated for its potential therapeutic applications, including its role as a chelating agent in diagnostic imaging.
Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other complex molecules
Mécanisme D'action
The mechanism of action of 2-[Acetamido(carboxymethyl)amino]acetic acid involves its interaction with specific molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and facilitating their removal or transport. This property is particularly useful in medical applications, such as in the treatment of heavy metal poisoning. The compound’s zwitterionic nature allows it to interact with both positively and negatively charged molecules, enhancing its versatility in various biochemical processes .
Comparaison Avec Des Composés Similaires
2-[Acetamido(carboxymethyl)amino]acetic acid can be compared with other similar compounds such as:
N-(carbamoylmethyl)iminodiacetic acid: This compound also contains an acetamido group but differs in its specific functional groups and overall structure.
N-(2-Acetamido)iminodiacetic acid: While similar in name, this compound may have different substituents or structural variations that affect its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it valuable in a wide range of scientific and industrial applications .
Propriétés
Formule moléculaire |
C6H10N2O5 |
|---|---|
Poids moléculaire |
190.15 g/mol |
Nom IUPAC |
2-[acetamido(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C6H10N2O5/c1-4(9)7-8(2-5(10)11)3-6(12)13/h2-3H2,1H3,(H,7,9)(H,10,11)(H,12,13) |
Clé InChI |
LJCGQQOZNDXTKI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NN(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Naphtho[2,3-C][1,2]oxazole](/img/structure/B14763864.png)




![1-[(2R)-2,3-dihydroxypropyl]-3-[1-[[(1S,2S,4R)-spiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane]-2-yl]methyl]piperidin-4-yl]benzimidazol-2-one](/img/structure/B14763909.png)





![Sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide](/img/structure/B14763932.png)

